molecular formula C11H12N2O2 B7587234 3-[(Prop-2-enoylamino)methyl]benzamide

3-[(Prop-2-enoylamino)methyl]benzamide

Cat. No. B7587234
M. Wt: 204.22 g/mol
InChI Key: CSXXGWWZOIEVCR-UHFFFAOYSA-N
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Description

3-[(Prop-2-enoylamino)methyl]benzamide, also known as PAMBA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. PAMBA belongs to the class of benzamides and has a molecular formula of C11H12N2O2.

Mechanism of Action

The mechanism of action of 3-[(Prop-2-enoylamino)methyl]benzamide is not fully understood. However, it has been proposed that 3-[(Prop-2-enoylamino)methyl]benzamide inhibits the activity of enzymes by binding to their active sites. The amide group of 3-[(Prop-2-enoylamino)methyl]benzamide is believed to form hydrogen bonds with the amino acid residues in the active site of the enzyme, thereby preventing substrate binding and catalytic activity.
Biochemical and Physiological Effects
3-[(Prop-2-enoylamino)methyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 3-[(Prop-2-enoylamino)methyl]benzamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. Moreover, 3-[(Prop-2-enoylamino)methyl]benzamide has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(Prop-2-enoylamino)methyl]benzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, 3-[(Prop-2-enoylamino)methyl]benzamide has been shown to have inhibitory activity against several enzymes, making it a useful tool for studying enzyme kinetics and inhibition. However, one of the limitations of using 3-[(Prop-2-enoylamino)methyl]benzamide in lab experiments is its potential toxicity, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of 3-[(Prop-2-enoylamino)methyl]benzamide. One direction is the investigation of its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another direction is the study of its potential as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial infections. Moreover, the development of more potent and selective 3-[(Prop-2-enoylamino)methyl]benzamide analogs may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

3-[(Prop-2-enoylamino)methyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-aminomethylbenzoic acid with acryloyl chloride in the presence of a base to form 3-[(Prop-2-enoylamino)methyl]benzoic acid. The acid is then converted to the amide form using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product, 3-[(Prop-2-enoylamino)methyl]benzamide, is obtained by purifying the crude product through recrystallization.

Scientific Research Applications

3-[(Prop-2-enoylamino)methyl]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 3-[(Prop-2-enoylamino)methyl]benzamide has also been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Moreover, 3-[(Prop-2-enoylamino)methyl]benzamide has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-[(prop-2-enoylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-10(14)13-7-8-4-3-5-9(6-8)11(12)15/h2-6H,1,7H2,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXXGWWZOIEVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Prop-2-enoylamino)methyl]benzamide

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